molecular formula C18H11ClN2O2 B8425189 4-(4-Chloro-5-phenyl-furo[2,3-d]pyrimidin-6-yl)-phenol

4-(4-Chloro-5-phenyl-furo[2,3-d]pyrimidin-6-yl)-phenol

Cat. No. B8425189
M. Wt: 322.7 g/mol
InChI Key: MSLXBIIHUKJJCK-UHFFFAOYSA-N
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Patent
US07776867B2

Procedure details

A stirred solution of 78(1.0 g, 0.003 mol) in DCM (10 mL) at −78° C. was treated with boron tribromide (7.7 mL, 0.045 mol) for 20 min, then slowly warmed to rt, and stirred for another 2 h. The resulting mixture was carefully poured into ice water, extracted with EtOAc, purified by silica gel column chromatography to obtain 0.95 g. MS: 323.1 (M+1).
Name
78
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[C:9]([C:17]3[CH:22]=[CH:21][C:20]([O:23]C)=[CH:19][CH:18]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1.B(Br)(Br)Br>C(Cl)Cl>[Cl:1][C:2]1[C:3]2[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[C:9]([C:17]3[CH:18]=[CH:19][C:20]([OH:23])=[CH:21][CH:22]=3)[O:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
78
Quantity
1 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)OC(=C2C2=CC=CC=C2)C2=CC=C(C=C2)OC
Name
Quantity
7.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain 0.95 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C2=C(N=CN1)OC(=C2C2=CC=CC=C2)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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